Dequalinium

説明

Historical Context of Quaternary Ammonium (B1175870) Compounds in Medicinal Chemistry and Microbiology Research

Quaternary ammonium compounds (QACs) are a class of chemical agents that have been a cornerstone of antimicrobial research and application for nearly a century. rsc.orgacs.org The initial investigations into the antibacterial properties of QACs date back to the early 20th century, with studies on hexamethylenetetramine derivatives revealing their bactericidal effects in vitro. mdpi.com A significant milestone in the history of QACs was the discovery of benzalkonium chloride in 1935, which propelled these compounds into practical medical use. mdpi.com This discovery broadened the application of QACs, which are now integral components of antiseptics, disinfectants, personal hygiene products, and more. mdpi.com

Structurally, QACs are characterized by a positively charged nitrogen atom bonded to four carbon atoms, and they are typically paired with a biologically inactive anion. frontiersin.org Their amphiphilic nature allows them to disrupt the cell membranes of microorganisms, leading to the leakage of cellular contents and ultimately, cell death. frontiersin.orgpatsnap.com This mechanism of action is effective against a broad spectrum of microbes, including bacteria, fungi, and viruses. frontiersin.orgbiomedpharmajournal.org

The development of QACs has seen the introduction of various generations, each with claims of enhanced efficacy. biomedpharmajournal.org However, the widespread use of these compounds has also led to the emergence of bacterial resistance. acs.orgnih.gov Bacteria have developed mechanisms, such as efflux pumps encoded by qac genes, to expel QACs from their cells, thereby reducing their susceptibility. acs.org These resistance genes can be transferred between bacteria, often alongside other antibiotic resistance genes, posing a significant public health concern. acs.org

Dequalinium as a Multifaceted Quaternary Ammonium Compound for Fundamental Investigation

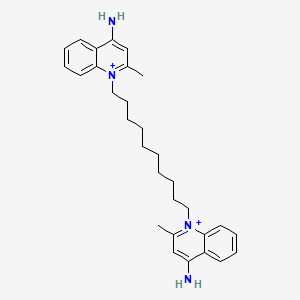

This compound, a bis-quaternary ammonium compound, has been utilized for over six decades as an anti-infective agent, primarily for treating local infections. researchgate.netnih.gov It is a symmetrical molecule featuring two aminoquinaldinium rings linked by a long hydrophobic hydrocarbon chain. nih.govdrugbank.com This structure classifies it as a bolaamphiphile, making it suitable for forming liposomes and nanoparticles for drug delivery systems. researchgate.netnih.gov

First introduced as an antiseptic and disinfectant in the 1950s, this compound continues to be an active ingredient in over-the-counter products for oral and throat infections. nih.govdrugbank.com Its primary mechanism of action involves disrupting the permeability of microbial cell membranes. patsnap.comdrugbank.com this compound is rapidly absorbed by bacterial cells and proceeds to denature proteins essential for the respiratory chain and glycolysis, thereby interfering with cellular metabolism and protein synthesis. nih.govdrugbank.com By inhibiting bacterial F1-ATPase, it blocks mitochondrial ATP synthesis and glucose metabolism, leading to a depletion of the cell's energy resources. nih.govdrugbank.com

Beyond its well-established antimicrobial properties, this compound has demonstrated a remarkable range of biological activities, making it a subject of intensive research. researchgate.netnih.gov Studies have revealed its potential as an antifungal, antiparasitic, antiviral, and anticancer agent. nih.govdrugbank.com This versatility stems from its ability to interact with a variety of molecular targets within cells. researchgate.netnih.gov

Table 1: Investigated Properties of this compound

| Property | Description | Key Molecular Targets |

|---|---|---|

| Antimicrobial | Effective against a wide range of gram-positive and gram-negative bacteria, fungi, and protozoa. patsnap.comnih.govdrugbank.com | Bacterial cell membrane, F1-ATPase, proteins of the respiratory chain and glycolysis. patsnap.comnih.govdrugbank.com |

| Antiviral | Shows activity against certain viruses, such as HIV-1. nih.govnih.gov | MPER domain of gp41 (HIV-1). nih.gov |

| Anticancer | Exhibits cytotoxic effects against various cancer cells, including leukemia and glioblastoma. drugbank.comnih.govresearchgate.net | Mitochondria, Protein Kinase C (PKC), Cdc7/Dbf4 kinases, Ca2+-activated K+ channels, XIAP. nih.govnih.govaacrjournals.org |

| Neuroprotective | Modulates the self-oligomerization of alpha-synuclein, a protein implicated in neurodegenerative diseases. nih.govnih.govdrugbank.com | α-synuclein oligomers. nih.gov |

Scope and Significance of this compound Research in Addressing Antimicrobial Challenges and Beyond

The multifaceted nature of this compound positions it as a significant compound in addressing contemporary scientific challenges, particularly in the realm of antimicrobial resistance. patsnap.com Its broad-spectrum activity against bacteria, fungi, and protozoa makes it a valuable tool in combating various infections. patsnap.com Research has shown its effectiveness against biofilms, which are structured communities of microorganisms that are notoriously difficult to treat. gedeonrichter.lv this compound has been demonstrated to disrupt the biofilms of Gardnerella species, which are associated with bacterial vaginosis. gedeonrichter.lv The multiple modes of action of this compound are thought to lower the likelihood of resistance development. gedeonrichter.lvresearchgate.net Recent studies have even explored its potential to slow down the evolution of antibiotic resistance in bacteria like E. coli. drugtargetreview.comsciencedaily.comnih.gov

Beyond its antimicrobial applications, this compound research has expanded into oncology. nih.govresearchgate.net Its ability to selectively accumulate in mitochondria, the energy-producing organelles of cells, makes it a promising candidate for cancer therapy. nih.govresearchgate.net Studies have shown that this compound can inhibit the growth of malignant tumors, including solid tumors and glioblastoma, by inducing apoptosis (programmed cell death). nih.govresearchgate.netresearchgate.net It achieves this through various mechanisms, such as inhibiting XIAP (X-linked inhibitor of apoptosis protein) and certain protein kinases. nih.govresearchgate.netaacrjournals.org

The unique properties of this compound have also led to investigations into its potential in other therapeutic areas. Its structure makes it suitable for creating drug delivery systems, and it has been explored for its neuroprotective effects and even as a potential birth control agent for rodents. nih.govgoogle.com The ongoing research into this compound highlights its potential to be repurposed and developed for a wide range of applications, from fighting drug-resistant infections to providing new avenues for cancer treatment and beyond. nih.govnih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound chloride |

| Hexamethylenetetramine |

| Benzalkonium chloride |

| Alpha-synuclein |

| XIAP (X-linked inhibitor of apoptosis protein) |

| Clindamycin (B1669177) |

| Metronidazole (B1676534) |

| Camoquin |

| Povidone iodine |

| Clotrimazole |

| Cetyltrimethylammonium bromide (CTAB) |

| Dimethyldidecylammonium chloride (DDAC) |

| Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) |

| Neomycin |

| Polymyxin B |

| Nystatin |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSWXVJAIHCTMO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2019-42-3 (diiodide), 4028-98-2 (diacetate), 522-51-0 (dichloride), 93940-47-7 (diundecenoate) | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046941 | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6707-58-0 | |

| Record name | Dequalinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6707-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dequalinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dequalinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dequalinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEQUALINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7QC7V26B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Activity Relationship Studies of Dequalinium and Its Analogues

Established Synthetic Pathways for the Dequalinium Core Structure

The fundamental structure of this compound consists of two 4-amino-2-methylquinolinium moieties connected by a decane-1,10-diyl linker. nih.gov The classical and most direct synthesis involves the double quaternization of 4-amino-2-methylquinoline with a long-chain α,ω-dihaloalkane. Typically, 1,10-diiododecane (B1670033) is used as the alkylating agent, reacting with two equivalents of the 4-amino-2-methylquinoline base to yield the this compound dication.

More recent patented methods have focused on improving yield, purity, and environmental safety by modifying the initial steps. google.com One such pathway begins with 2-methyl-4-chloroquinoline, which is first reacted with p-methoxybenzylamine to produce an aminated intermediate. google.com This intermediate then undergoes a debenzylation step to yield 4-amino-2-methylquinaldine. The final step remains the quaternization reaction with 1,10-diiododecane to form this compound iodide, which can be subsequently converted to the chloride salt. google.com This multi-step approach allows for greater control over impurities, leading to a higher quality final product suitable for various applications. google.com

Design and Synthesis of Novel this compound Derivatives for Mechanistic Elucidation

To probe the molecular mechanisms of this compound's action and to optimize its biological activity, a wide array of derivatives has been synthesized. These modifications systematically alter specific structural components of the parent molecule, including the quinolinium rings and the alkylene linker.

The quinolinium rings are a critical component of the this compound pharmacophore. Research has shown that replacing these rings with other heterocyclic systems such as pyridinium (B92312), acridinium, isoquinolinium, or benzimidazolium results in reduced, though not completely abolished, activity. sci-hub.boxnih.gov This suggests that while other cationic heterocycles can function as K+ channel blockers, the quinoline (B57606) scaffold is optimal for this particular interaction. sci-hub.box

Further studies have underscored the importance of the bis-quaternary structure. Analogues in which one quinolinium group was removed or substituted with a non-aromatic triethylammonium (B8662869) group exhibited significantly lower activity. sci-hub.boxnih.gov The delocalization of the positive charge across the aromatic system of the quinolinium ring appears to be a key factor for potent biological activity; compounds with a higher degree of charge delocalization tend to be more potent. sci-hub.box Modifications to the substituents on the quinoline ring have also been explored. For instance, the 4-amino group is known to contribute significantly to the molecule's blocking potency, and its replacement with other functional groups has been a key area of QSAR studies.

| Modification of Quinolium Moiety | Resulting Analogue Type | Impact on Activity (K+ Channel Blockade) | Reference |

|---|---|---|---|

| Replacement of both quinolinium rings | Bis-pyridinium, Bis-acridinium, Bis-isoquinolinium, Bis-benzimidazolium | Reduced but not abolished | sci-hub.box |

| Replacement of one quinolinium ring | Mono-quinolinium / Mono-triethylammonium | Reduced activity | sci-hub.box |

| Removal of one quinolinium ring | Mono-quaternary compounds | Different pharmacological profile, inconclusive potency | sci-hub.box |

| Substitution of the 4-amino group | Various R4-substituted quinolinium rings | Potency correlates with electronic properties of the substituent |

The ten-carbon polymethylene chain in this compound provides significant conformational flexibility. The length of this linker has been systematically varied to understand its role in biological activity. Analogues with linker lengths from 3 to 12 methylene (B1212753) units have been synthesized and evaluated. researchgate.net Studies revealed that compounds with chains of 5 to 12 carbons demonstrated consistently high potency as SKCa channel blockers. researchgate.net However, a significant drop in potency was observed for analogues with shorter chains of four and three methylene groups, which were 3- and 8-fold less potent than this compound, respectively. researchgate.net Other research has explored even longer linkers, with 12, 14, and 16 carbons, finding that inhibitory activity against certain enzymes like protein kinase C (PKC) could be enhanced, with a 14-carbon linker showing maximal potency in some assays. nih.gov

To investigate the role of conformational mobility, analogues were synthesized where the flexible alkyl chain was replaced by more rigid or semi-rigid linkers containing aromatic rings, such as phenanthryl or fluorenyl groups. nih.gov The results indicated that a wide range of structurally different linkers are tolerated, and the precise intramolecular distance between the quinolinium rings is not a critical determinant of activity. nih.gov This suggests that the linker primarily acts as a scaffold to position the two terminal quinolinium groups, which are the primary interacting moieties. nih.gov

| Alkylene Chain Length (n) | Relative Potency (SKCa Channel Blockade) | Reference |

|---|---|---|

| 3 | ~8-fold lower than this compound (n=10) | researchgate.net |

| 4 | ~3-fold lower than this compound (n=10) | researchgate.net |

| 5-12 | Very little variation, similar to this compound (n=10) | researchgate.net |

| 14, 16 | Enhanced PKC inhibition compared to n=10 | nih.gov |

The parent this compound molecule is achiral due to its symmetrical structure and the absence of stereocenters. However, stereochemical considerations become relevant in the design of novel analogues where chirality is intentionally introduced. This can be achieved by incorporating chiral centers into the linker chain or by using chiral substituents on the quinolinium rings.

The synthesis of such chiral derivatives would allow for the investigation of stereoselectivity in the biological targets of this compound. For instance, if a this compound analogue interacts with a chiral environment, such as the binding pocket of an enzyme or a receptor, the different stereoisomers (enantiomers or diastereomers) may exhibit distinct biological activities. While the synthesis of chiral quinoline derivatives is a well-established field, specific studies focusing on the stereochemical aspects of this compound analogues and their differential effects on antimicrobial potency are not extensively reported in the reviewed literature. The introduction of chiral elements remains a potential avenue for refining the specificity and potency of this compound-based compounds.

Structure-Activity Relationship (SAR) Investigations on this compound Scaffolds for Antimicrobial Potency

The extensive synthesis of analogues has led to a well-defined structure-activity relationship (SAR) for the this compound scaffold, particularly concerning its antimicrobial and ion channel-blocking activities.

Key findings from SAR studies can be summarized as follows:

Bis-Cationic Nature is Essential : The presence of two cationic charges is crucial for high potency. Mono-quaternary analogues show significantly reduced activity. sci-hub.box

Quinolium Ring is Optimal : The 4-amino-2-methylquinolinium headgroup is superior to other heterocyclic systems like pyridinium or isoquinolinium for activity. sci-hub.box The delocalization of charge within this aromatic system is a key contributor to binding affinity. sci-hub.box

Linker Length is Tolerant but Important : A polymethylene linker of 5 to 12 carbons is optimal for maintaining high potency. researchgate.net Very short linkers (n<5) are detrimental to activity, likely because they cannot adequately span the biological target binding sites. researchgate.net Longer linkers (n>12) may enhance activity against different targets, such as PKC. nih.gov

Linker Flexibility is Not Critical : The replacement of the flexible alkyl chain with more rigid structures does not abolish activity, indicating that the linker's primary role is to properly orient the two cationic heads. nih.gov

Substituents on the Quinolium Ring : The 4-amino group plays a significant role in potency, and modifications at this position can modulate the biological activity.

| Structural Feature | Observation | Impact on Antimicrobial Potency |

|---|---|---|

| Cationic Headgroups | Two are required; 4-amino-2-methylquinolinium is optimal | High |

| Linker Length | Optimal range is 5-12 methylene units | High |

| Linker Length | Shorter chains (3-4 units) | Low |

| Linker Flexibility | Rigid or semi-rigid linkers are tolerated | Maintained |

| Charge Delocalization | Greater delocalization in the headgroup | High |

Computational Chemistry and Molecular Modeling Approaches for this compound Design

Computational chemistry and molecular modeling have become invaluable tools for understanding the SAR of this compound and for the rational design of new analogues. These methods provide insights into the conformational preferences, electronic properties, and potential binding interactions of the molecules that are difficult to obtain through experimental methods alone.

One application is the use of molecular mechanics to study the conformational preferences of this compound analogues with different linkers. For example, the XED/COSMIC molecular modeling system has been used to analyze analogues with rigid linkers, helping to rationalize why significant structural differences in the linker are well-tolerated. nih.gov These studies suggest that residual conformational mobility in the quinolinium heterocycles and the extensive charge delocalization allow for favorable interactions with the target channel over a range of intramolecular separations. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been employed to correlate the biological activity of this compound derivatives with their physicochemical properties. By analyzing a series of analogues with different substituents on the 4-position of the quinoline ring, researchers have developed correlations between blocking potency and electronic parameters. Molecular orbital calculations (e.g., AM1) have revealed that potency correlates with properties such as the partial charge on the ring nitrogen atom and the energy of the lowest unoccupied molecular orbital (ELUMO). Such models suggest that charge transfer from the biological target to the this compound analogue may be an important component of the binding interaction. Furthermore, docking studies have been used to simulate the binding of this compound to target proteins, elucidating key interactions and highlighting the importance of linker flexibility and charge delocalization in achieving a high-affinity binding mode.

Molecular and Cellular Mechanisms of Dequalinium Action

Interaction with Microbial Cell Membranes

The initial and one of the most critical targets of dequalinium is the microbial cell membrane. Its interaction leads to a significant loss of membrane integrity and function.

This compound's positively charged quaternary ammonium (B1175870) groups are electrostatically attracted to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. patsnap.comrsc.org This initial binding disrupts the organized structure of the lipid bilayer, leading to a rapid increase in membrane permeability. patsnap.compatsnap.com This disruption compromises the membrane's essential barrier function, causing the leakage of vital intracellular components, including potassium ions, nucleotides, and other small molecules. patsnap.com The loss of these crucial cellular constituents contributes significantly to the bactericidal effect of this compound. patsnap.com Studies have shown that this disruption of the cytoplasmic membrane can lead to cell lysis, depending on the concentration of this compound. researchgate.netnih.gov

The antimicrobial efficacy of this compound against various vaginal pathogens has been demonstrated in vitro, with minimal inhibitory concentrations (MIC) varying by microorganism.

| Pathogen | MIC Range (µg/mL) |

| Gram-positive bacteria | 0.2 - 1024 |

| Gram-negative bacteria | 0.2 - 1024 |

| Yeasts | 0.2 - 1024 |

| Protozoa | 0.2 - 1024 |

| Data sourced from in vitro studies on relevant vaginal pathogens. drugbank.comnih.gov |

The disruption of the cell membrane by this compound leads to a dissipation of the membrane potential, which is crucial for various cellular processes in bacteria. The leakage of ions, particularly potassium (K+), disrupts the delicate ion homeostasis maintained by the cell. This loss of electrochemical gradients across the membrane interferes with essential functions such as ATP synthesis, nutrient transport, and maintenance of turgor pressure, further contributing to the antimicrobial action. The alteration of membrane potential and ion gradients is a key factor in the rapid bactericidal activity of this compound.

Biophysical studies have provided insights into the specific interactions between this compound and the phospholipid components of cell membranes. nih.gov this compound molecules are thought to position themselves at the level of the polar head groups of the phospholipids. nih.gov This interaction can induce electrostatic repulsions between adjacent lipid bilayers. nih.gov The binding of this compound to the phospholipid bilayer disturbs its structure, leading to the observed increase in permeability. patsnap.com The interaction is significantly influenced by electrostatic forces between the positive charges on this compound and the polar head groups of the lipids. nih.gov

Research on dimyristoylphosphatidylcholine (B1235183) (DMPC) model membranes has utilized various techniques to elucidate these interactions:

Differential Scanning Calorimetry (DSC)

Small- and Wide-Angle X-ray Scattering (SAXS/WAXS)

31P and 2H Nuclear Magnetic Resonance (NMR) Spectroscopy

Freeze-Fracture Electron Microscopy nih.gov

This compound Binding and Interference with Nucleic Acids

Beyond its profound effects on the cell membrane, this compound can also penetrate the microbial cell and interact with intracellular components, most notably nucleic acids. patsnap.comdrugbank.comnih.gov

Once inside the microbial cell, this compound has been shown to bind to DNA. patsnap.com The mechanism of this interaction is believed to involve intercalation, where the planar quinoline (B57606) ring structures of the this compound molecule insert themselves between the base pairs of the DNA double helix. drugbank.comnih.govnih.gov This intercalation process disrupts the normal structure of the DNA, which can have significant consequences for cellular function. nih.gov The binding affinity of this compound to DNA is a critical factor in its ability to interfere with nucleic acid processes. This interaction can also lead to the precipitation of nucleic acids. drugbank.comnih.gov

The intercalation of this compound into the DNA structure physically obstructs the processes of DNA replication and transcription. patsnap.com By distorting the DNA helix, this compound can prevent the binding of essential enzymes such as DNA polymerase and RNA polymerase, which are necessary for these processes. basicmedicalkey.comnih.govbham.ac.uk The inhibition of DNA replication halts the ability of the microbe to reproduce, while the blockage of transcription prevents the synthesis of essential proteins, ultimately leading to cell death. patsnap.comillinois.edu This dual action of membrane disruption and subsequent interference with nucleic acid function makes this compound a potent and effective antimicrobial agent. patsnap.com

Selective Depletion of Mitochondrial DNA in Cellular Models (non-clinical context)

This compound, a lipophilic cation, demonstrates a capacity to selectively deplete mitochondrial DNA (mtDNA) in certain cellular models without a corresponding loss of nuclear DNA. This effect is attributed to the compound's preferential accumulation within mitochondria, driven by the organelle's negative transmembrane potential. nih.govnih.gov In studies utilizing cultured human cervical carcinoma cells (HeLa), treatment with this compound led to a progressive, twofold loss of mtDNA with each cell division. nih.gov This suggests an inhibitory action on mtDNA synthesis or replication. nih.gov

The depletion of mtDNA precedes and is considered a primary cause of subsequent cellular effects, including decreased activity of mtDNA-encoded enzymes like cytochrome c oxidase and an increase in lactate (B86563) levels, indicative of a shift towards anaerobic metabolism. nih.gov The resulting loss of mitochondrial function is a significant contributor to the compound's growth-inhibitory effects. nih.gov Cells can develop resistance to this compound's cytotoxic effects if cultured under conditions that bypass the necessity for functions encoded by mtDNA, further underscoring the critical role of mtDNA depletion in its mechanism of action. nih.gov

Enzymatic Targets and Metabolic Pathway Perturbations

This compound interferes with crucial enzymatic and metabolic processes in both microbial and other cellular systems. Its action is multifaceted, targeting key enzymes and disrupting fundamental energy-producing pathways. nih.govresearchgate.net

This compound has been identified as an inhibitor of several essential microbial enzymes, which contributes significantly to its antimicrobial properties.

F1-ATPase: This enzyme, part of the F0F1-ATP synthase complex, is vital for ATP synthesis. This compound inhibits the F1-ATPase from Bacillus PS3 (TF1). nih.govacs.org Studies suggest that this compound may act at different sites on the bacterial F1-ATPase compared to its bovine mitochondrial counterpart, indicating a degree of selectivity. nih.gov The inhibition of this enzyme directly disrupts the primary mechanism of energy production in bacteria. researchgate.net

Mycothiol (B1677580) Ligase (MshC): In Mycobacterium tuberculosis, this compound acts as a potent inhibitor of mycothiol ligase (MshC). nih.govnih.govresearchgate.net This enzyme is crucial for the biosynthesis of mycothiol, a unique low-molecular-weight thiol in actinomycetes that plays a central role in maintaining intracellular redox balance and detoxifying harmful substances. nih.govresearchgate.net this compound functions as an ATP-competitive inhibitor of MshC, binding to the enzyme with high affinity. nih.govnih.gov The inhibition constant (IC50) for MshC is approximately 24 µM, and it binds with a dissociation constant (KD) of 0.22 µM. nih.govnih.gov By inhibiting MshC, this compound disrupts the protective mycothiol system, rendering the bacteria more susceptible to oxidative stress. nih.govresearchgate.net

Table 1: Inhibition of Microbial Enzymes by this compound

| Enzyme Target | Organism/System | Mechanism of Inhibition | Key Findings | References |

|---|---|---|---|---|

| F1-ATPase | Bacillus PS3 | Inhibition of ATP hydrolysis activity | Disrupts bacterial energy production. | nih.govnih.gov |

| Mycothiol ligase (MshC) | Mycobacterium tuberculosis | ATP-competitive inhibition | IC50 of 24 µM; KD of 0.22 µM; disrupts redox balance. | nih.govnih.govresearchgate.net |

As a consequence of its effects on mitochondria and key enzymes, this compound significantly perturbs cellular bioenergetics. The accumulation of this lipophilic cation within mitochondria leads to a loss of mitochondrial transmembrane potential. nih.gov This disruption of the electrochemical gradient across the inner mitochondrial membrane directly impairs oxidative phosphorylation, the primary process of ATP generation. researchgate.net

Inhibition of F1-ATPase further cripples ATP synthesis. nih.gov Evidence also points to the inhibition of glycolysis as one of this compound's targets within bacterial cells. researchgate.net The combined assault on both cellular respiration and glycolysis effectively blocks cellular energy production, leading to ATP depletion and ultimately, cell death. researchgate.netnih.gov This is supported by observations of increased lactate levels in this compound-treated cells, signaling a forced reliance on less efficient anaerobic metabolic pathways. nih.gov

Oxidative Stress Induction in Microbial Systems

This compound treatment can induce oxidative stress in microbial and other cell systems. nih.govnih.gov This is characterized by an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anions, and a corresponding decrease in cellular antioxidant defenses, like glutathione (B108866) (GSH) levels. nih.govnih.gov

The mechanism appears to be closely linked to its effects on mitochondria. The disruption of the mitochondrial electron transport chain, a consequence of this compound's accumulation and damage to mitochondrial components, is a primary source of ROS overproduction. nih.govresearchgate.net In human leukemia cells, this compound-induced mitochondrial dysfunction leads to superoxide anion overproduction. nih.gov This elevation in ROS can damage cellular components including lipids, proteins, and nucleic acids, contributing to cytotoxicity. researchgate.net The induction of oxidative stress represents a significant secondary mechanism, complementing the direct inhibition of metabolic pathways, that leads to cell death. nih.govnih.gov

Modulation of Host Cell Receptors and Channels (preclinical, non-human, mechanistic)

In preclinical, non-human models, this compound has been shown to interact with and modulate certain host cell receptors and ion channels.

This compound is recognized as a potent blocker of small conductance Ca2+-activated K+ (SKCa) channels. nih.govnih.gov These channels are involved in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.

In studies using rat sympathetic neurons, this compound effectively inhibits this afterhyperpolarization, demonstrating its function as an SKCa channel blocker. nih.gov It was one of the first synthetic, non-peptidic compounds identified to block this channel subtype at micromolar concentrations. nih.govfrontiersin.org The blocking action is dependent on the molecular structure of this compound, particularly the two quinolinium rings and the length of the alkylene chain connecting them. nih.govnih.gov Analogues with linking chains of 5-12 methylene (B1212753) groups show similar potency, while shorter chains result in reduced activity. nih.gov This interaction with SKCa channels highlights a distinct pharmacological activity of this compound beyond its antimicrobial and mitochondriotropic effects. frontiersin.org

Antagonism of Alpha7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChRs)

This compound has been identified as a potent antagonist of the human alpha7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel involved in various physiological processes in the central nervous system. nih.gov Pharmacological studies have utilized several methodologies to characterize the inhibitory properties of this compound on α7 nAChRs, including calcium dye fluorescent measurements and patch clamp recordings in cell lines expressing the receptor. nih.govdrugbank.com

The inhibitory potency of this compound, measured as the half-maximal inhibitory concentration (IC50), varies depending on the experimental conditions. nih.govdrugbank.com Using calcium dye fluorescence plate reader measurements in the presence of a positive allosteric modulator (PNU-120596), this compound chloride demonstrated an IC50 of 672 nM against acetylcholine-evoked responses. nih.govdrugbank.com A more sensitive detection method using a membrane-tethered calcium reporter, which does not require a positive allosteric modulator, revealed a significantly lower IC50 of 157 nM. nih.govdrugbank.com

Patch clamp recordings, which directly measure the ionic currents through the receptor channel, provided further evidence of this compound's strong antagonism. nih.gov In these experiments, this compound chloride blocked ionic currents with an IC50 of 120 nM. nih.govdrugbank.com This body of research establishes this compound as a highly effective antagonist of α7 nAChRs, adding to its known effects on other cholinergic receptors. nih.govdrugbank.com

| Experimental Method | Activator(s) | IC50 Value (nM) | Source |

|---|---|---|---|

| Calcium Dye Fluorescence | 500 μM Acetylcholine + PNU-120596 | 672 | nih.govdrugbank.com |

| Membrane-Tethered GCAMP7s Calcium Reporter | 300 μM Acetylcholine | 157 | nih.govdrugbank.com |

| Patch Clamp Recordings | 300 μM Acetylcholine + 10 μM PNU-120596 | 120 | nih.govdrugbank.com |

Inhibition of Protein Kinase C (PKC)

This compound is recognized as an inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. nih.gov The mechanism of inhibition is unique among PKC inhibitors, involving an obligatory two-point contact with the enzyme. researchgate.netpatsnap.com Studies using analogues of this compound (DECA) have demonstrated that the structure of the molecule, particularly the length and geometry of the linker chain connecting its two quinolinium rings, significantly influences its inhibitory potency against the PKCα isoform. researchgate.netpatsnap.com

Research on this compound analogues revealed a clear structure-activity relationship. The introduction of unsaturation in the C10-alkyl linker created geometric isomers with differing inhibitory capabilities; the trans isomer was found to be significantly more potent than the cis isomer. researchgate.netpatsnap.com Furthermore, extending the length of the saturated alkyl linker from 10 carbons (C10) to 12 (C12), 14 (C14), or 16 (C16) carbons resulted in enhanced inhibitory activity, which reached a maximum with the C14-linker. researchgate.netpatsnap.com This linker-dependent inhibition was also confirmed in metastatic melanoma cells. researchgate.netpatsnap.com Mechanistic studies have shown that this compound acts as a competitive inhibitor with respect to RACK-1 (receptor for activated C kinase-1), an adaptor protein essential for PKC translocation and function. nih.gov

| This compound Analogue (Linker) | IC50 Value (µM) | Source |

|---|---|---|

| C10-DECA (cis isomer) | 52 ± 12 | researchgate.netpatsnap.com |

| C10-DECA (trans isomer) | 12 ± 3 | researchgate.netpatsnap.com |

| C10-DECA (saturated) | Equipotent to trans isomer | researchgate.netpatsnap.com |

| C14-DECA (saturated) | 2.6 ± 0.2 | researchgate.netpatsnap.com |

Effects on Protein Synthesis and Ribosomal Activity

As part of its broad antimicrobial mechanism of action, this compound interferes with fundamental bacterial metabolic processes, including protein synthesis. nih.gov Upon entering the bacterial cell, this compound is known to denature proteins involved in key metabolic pathways and to disrupt ribosomal protein synthesis. nih.govdrugbank.com This interference with ribosomal activity is one of several targets within the bacterial cell that contribute to the compound's bactericidal effect. researchgate.net By disrupting the machinery responsible for creating new proteins, this compound effectively halts essential cellular functions, contributing to the depletion of the bacteria's energy sources and ultimately leading to cell death. nih.govdrugbank.com

Preclinical Antimicrobial Spectrum and Potency of Dequalinium

In Vitro Susceptibility Profiling Against Diverse Microbial Strains

Dequalinium exhibits a wide range of antimicrobial activity, with its bactericidal and fungicidal effects typically observed within 30 to 60 minutes. drugbank.comnih.gov In vitro studies have reported minimum inhibitory concentrations (MICs) against common vaginal pathogens ranging from 0.2 to ≥ 1024 µg/mL. drugbank.comnih.gov

Consistent with other quaternary ammonium (B1175870) compounds, Gram-positive bacteria demonstrate greater sensitivity to this compound compared to Gram-negative bacteria. drugbank.comnih.gov The compound has shown potent activity against various clinically relevant Gram-positive species. For instance, studies have demonstrated its effectiveness against different species of Staphylococcus, Streptococcus, Enterococcus, and Listeria. nih.govdrugbank.com Research on Atopobium species, which are Gram-positive anaerobic bacteria associated with bacterial vaginosis, found the MIC and minimal bactericidal concentration (MBC) of this compound chloride to range from <0.0625 to 2 μg/ml. researchgate.netresearchgate.net This indicates that this compound chloride inhibits and kills clinical isolates of Atopobium vaginae at concentrations comparable to clindamycin (B1669177) and lower than those of metronidazole (B1676534). researchgate.netresearchgate.net

| Bacterium | MIC Range (µg/mL) | Reference |

|---|---|---|

| Atopobium spp. | <0.0625 - 2 | researchgate.netresearchgate.net |

| Staphylococcus spp. | Data available, specific range not provided in sources | nih.gov |

| Streptococcus spp. | Data available, specific range not provided in sources | nih.gov |

While active against Gram-negative bacteria, this compound is generally less potent against them compared to Gram-positive organisms. drugbank.comnih.gov This reduced susceptibility is largely attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier, restricting the entry of many antimicrobial agents. contagionlive.comuky.edunih.gov Despite this challenge, this compound has demonstrated activity against species such as Escherichia coli and Gardnerella vaginalis. nih.govresearchgate.net However, some species exhibit notable resistance; for example, one study found that among 18 relevant germs tested, all were susceptible to this compound chloride except for Proteus mirabilis. drugbank.com

| Bacterium | Susceptibility | Reference |

|---|---|---|

| Escherichia coli | Susceptible | nih.gov |

| Gardnerella vaginalis | Susceptible | nih.govresearchgate.net |

| Proteus mirabilis | Not Susceptible | drugbank.com |

Antifungal Activity Against Yeasts and Filamentous Fungi (e.g., Candida)

This compound possesses significant antifungal properties, particularly against yeasts. researchgate.netjournals.co.za In vitro studies have confirmed its efficacy against various Candida species, including Candida albicans and Candida glabrata. nih.gov The antimicrobial activity of this compound chloride against Candida species has been found to be comparable to that of established antifungal agents like clotrimazole. nih.govresearchgate.net One study reported the MIC of this compound against 21 strains of C. albicans to be in the range of 0.63 to 5.0 µg/ml. oup.com This fungicidal action contributes to its broad-spectrum utility in treating mixed vaginal infections. nih.gov

| Fungus | MIC Range (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.63 - 5.0 | oup.com |

| Candida glabrata | Data available, specific range not provided in sources | nih.gov |

Antiviral Properties in Cellular and Preclinical Models (e.g., HIV-1)

The antiviral potential of this compound has been noted in preclinical research. drugbank.comnih.gov A specific mechanism of action has been identified against the human immunodeficiency virus (HIV-1). This compound can bind to the membrane-proximal external region (MPER) of the gp41 spike envelope protein of HIV-1. drugbank.comnih.govnih.gov This interaction is a key aspect of its potential antiviral effects, highlighting a specific molecular target.

Antiparasitic Activity Studies (e.g., Plasmodium berghei)

This compound has demonstrated notable activity against various protozoa. researchgate.netdrugbank.com It is effective against Trichomonas vaginalis, a common cause of vaginal infections. nih.govoup.combmj.com Furthermore, significant research has been conducted on its effects against the malaria parasite. Studies involving the murine malaria model, Plasmodium berghei, have shown that this compound can inhibit beta-hematin synthesis and globin proteolysis in vitro. nih.gov In vivo, it was found to reduce parasitemia levels and prolong the survival time of infected mice. nih.gov When used in a combination therapy with chloroquine, this compound cured 40% of the infected mice, suggesting it is a promising lead for antimalarial drug development. nih.govresearchgate.net

Evaluation of this compound against Biofilm Formation and Eradication

Biofilms, structured communities of microorganisms, are notoriously difficult to treat due to their inherent resistance to antimicrobial agents. frontiersin.org this compound has been shown to be an effective agent against bacterial biofilms, particularly those formed by Gardnerella species, which are central to the pathogenesis of bacterial vaginosis. nih.govnih.gov In vitro studies have demonstrated that this compound chloride is effective in the destruction of Gardnerella spp. biofilms, impacting both their biomass and metabolic activity. nih.govnih.govresearchgate.net Concentrations below 256 µg/mL were found to significantly reduce biofilm biomass and metabolism. nih.gov Scanning electron microscopy has further revealed that this compound disrupts the biofilm matrix architecture. nih.govresearchgate.net The effective concentration to reduce biofilm metabolism or biomass by 50% (EC50) was determined to be 8.11 µg/mL, which was comparable to that of clindamycin. nih.gov

Inhibition of Initial Biofilm Adhesion

The formation of a microbial biofilm is initiated by the adhesion of planktonic bacteria to a surface. This initial attachment is a critical step, governed by a complex interplay of physicochemical forces, including cell surface hydrophobicity. nih.govkoreamed.orgfrontiersin.org this compound, a bisquaternary ammonium cation, functions as a surface-active agent. Its primary antimicrobial mechanism involves adsorbing onto the bacterial cell surface, which leads to an increase in cell permeability. karger.com

While direct preclinical studies focusing exclusively on this compound's ability to inhibit initial bacterial adhesion are not extensively detailed in the available literature, its mechanism of action strongly suggests such a capability. As a cationic surfactant, this compound alters the properties of the bacterial cell surface. karger.com Modifications to cell surface hydrophobicity are known to be a key factor in mediating the attachment of microbes to both biotic and abiotic surfaces. nih.gov By altering the bacterial surface, this compound can interfere with the forces that govern adhesion, thereby preventing the first essential step in biofilm formation. This preventative action is a logical consequence of its fundamental interaction with the microbial cell envelope.

Disruption of Mature Biofilm Structures

Beyond preventing initial attachment, this compound has demonstrated significant potency in eradicating established, mature biofilms. In vitro investigations have provided robust evidence of its ability to disrupt the complex architecture of these microbial communities.

A key study focused on Gardnerella spp., a primary component of biofilms associated with bacterial vaginosis, demonstrated the potent anti-biofilm activity of this compound chloride (DQC). nih.govresearchgate.net The research showed that DQC was highly effective in reducing both the biomass and the metabolic activity of mature Gardnerella biofilms. nih.govresearchgate.net This effect was dose-dependent, with significant reductions observed at clinically relevant concentrations. The activity of DQC was found to be comparable to that of clindamycin, a standard antibiotic used in this context. nih.govnih.gov

Scanning electron microscopy (SEM) analysis from these studies provided visual confirmation of DQC's disruptive power. Treatment with DQC resulted in a visible breakdown of the biofilm's structural integrity, leading to the detachment of large portions of the biofilm and the formation of holes within the matrix architecture. nih.gov

| Concentration of DQC (µg/mL) | Effect on Biofilm Biomass | Effect on Biofilm Metabolic Activity |

|---|---|---|

| 8.11 | Effective concentration to reduce biomass by 50% (EC50) | Effective concentration to reduce metabolic activity by 50% (EC50) |

| 25.64 | Concentration resulting in an 80% reduction in biomass | Concentration resulting in an 80% reduction in metabolic activity |

| <256 | Demonstrated particular effectiveness against BV-associated Gardnerella spp. biofilms | Demonstrated particular effectiveness against BV-associated Gardnerella spp. biofilms |

Impact on Biofilm Extracellular Matrix Components

The structural integrity of a biofilm is maintained by its extracellular matrix (ECM), also known as the extracellular polymeric substance (EPS). This matrix is a complex mesh of biopolymers, primarily composed of polysaccharides, proteins, and extracellular DNA (eDNA). nih.govmdpi.comnih.govmdpi.com These components provide mechanical stability, facilitate adhesion, and protect the embedded microbial cells. mdpi.com

Synergy and Antagonism of this compound with Other Antimicrobial Agents (In Vitro Investigations)

The interaction of this compound with other antimicrobial agents has been explored in several in vitro contexts, revealing potential for both synergistic and antagonistic outcomes.

Synergy

Research has shown a beneficial interaction between this compound chloride (DEQ) and the antibiotic ciprofloxacin (B1669076). In laboratory cultures of E. coli, the combination of DEQ with ciprofloxacin was found to significantly reduce the development of mutations that confer antibiotic resistance. drugtargetreview.com This suggests a synergistic relationship where this compound helps to preserve the efficacy of ciprofloxacin by slowing the evolutionary pathways to resistance. The proposed mechanism involves DEQ's ability to inhibit stress-induced mutation mechanisms in bacteria. drugtargetreview.com

Furthermore, while clinical trials are not preclinical investigations, their in vitro underpinnings are relevant. Studies comparing this compound chloride to standard antibiotics like metronidazole and clindamycin have found its efficacy to be non-inferior in treating bacterial vaginosis, a biofilm-associated condition. karger.comconexiant.comnih.govnih.gov In vitro studies specifically comparing the anti-biofilm effects of DQC and clindamycin on Gardnerella spp. found their ability to eradicate biofilms to be the same. nih.gov

Antagonism

An important consideration for this compound, as a cationic quaternary ammonium compound, is its chemical incompatibility with anionic substances. Anionic surfactants, such as those found in soaps and detergents, can neutralize the positive charge of this compound, thereby reducing its antimicrobial activity. nih.gov This antagonistic interaction is a well-established principle for this class of compounds and is an important factor in the context of its use.

Molecular Basis of Microbial Resistance to Dequalinium

Mechanisms of Reduced Dequalinium Permeability and Uptake

The initial interaction of this compound with a microbial cell is an electrostatic attraction between the positively charged compound and negatively charged components of the cell surface, such as phospholipids (B1166683). patsnap.com A primary mechanism of resistance, therefore, involves limiting this interaction and subsequent uptake.

Gram-negative bacteria inherently possess a formidable barrier in their outer membrane, which is rich in lipopolysaccharides (LPS). This layer can restrict the penetration of hydrophobic compounds. researchgate.net Alterations to the composition of the cell wall or membrane that reduce its negative charge or change its fluidity can decrease the binding and uptake of cationic compounds like this compound. nih.gov This adaptation can involve modifications to membrane phospholipids or the release of LPS molecules to alter cell surface hydrophobicity. researchgate.netnih.gov

Role of Efflux Pump Systems in this compound Resistance

Efflux pumps are transmembrane proteins that actively transport toxic substances, including antimicrobial agents, out of the bacterial cell. This mechanism is a significant contributor to resistance against quaternary ammonium (B1175870) compounds (QACs). mdpi.comnih.gov By expelling this compound, these pumps lower its intracellular concentration, preventing it from reaching the levels required to exert its antimicrobial effects. nih.gov

Several families of efflux pumps are implicated in this process, including the Major Facilitator Superfamily (MFS) and the Small Multidrug Resistance (SMR) family. nih.gov In Staphylococcus species, specific genes known as qac genes encode these efflux pumps. nih.govbohrium.com For example, the qacA and qacB genes encode MFS pumps, while qacC (smr), qacG, qacH, and qacJ encode pumps belonging to the SMR family. nih.govnih.gov These pumps recognize and export a broad range of cationic compounds, including this compound. cabidigitallibrary.orgresearchgate.net

| Efflux Pump (Gene) | Pump Family | Bacterial Species | Substrates |

|---|---|---|---|

| QacA | MFS | Staphylococcus aureus | This compound, Benzalkonium chloride, Ethidium bromide |

| QacC (Smr) | SMR | Staphylococcus aureus | This compound, Acriflavine |

| QacJ | SMR | Staphylococcus spp. (equine) | Quaternary ammonium compounds |

| MexCD-OprJ | RND | Pseudomonas aeruginosa | Disinfectants, Ciprofloxacin (B1669076) |

Alterations in this compound Target Sites (e.g., Membrane Lipids, Proteins, Enzymes)

This compound possesses multiple cellular targets, a characteristic that inherently reduces the likelihood of resistance emerging from a single mutation. nih.govmdpi.com Its primary mechanism involves disrupting the microbial cell membrane, increasing its permeability, and causing the leakage of essential intracellular contents. patsnap.com It also interferes with membrane-bound enzymes crucial for cellular respiration and can bind to bacterial DNA, inhibiting replication and transcription. patsnap.comresearchgate.net

Resistance can theoretically arise from modifications to any of these targets. Alterations in the composition of membrane lipids, such as changes in the fatty acid chains or head groups of phospholipids, could reduce the ability of this compound to intercalate into and disrupt the bilayer. nih.govnih.govnih.gov Similarly, mutations in membrane-bound enzymes or ribosomal proteins could alter their structure, preventing this compound from binding and inhibiting their function. While specific mutations in this compound's target sites are not as well-characterized as those for traditional antibiotics, any modification that reduces the binding affinity of the drug would contribute to a resistant phenotype.

Biofilm-Mediated Resistance Mechanisms to this compound

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. nih.govmdpi.com This mode of growth confers a high level of resistance to antimicrobial agents. nih.gov The mechanisms of biofilm-mediated resistance are multifaceted and include:

Reduced Penetration: The dense EPS matrix acts as a physical barrier, hindering the diffusion of this compound to cells in the deeper layers of the biofilm. mdpi.com

Altered Microenvironment: Chemical gradients within the biofilm, such as variations in pH and oxygen availability, can lead to the slow growth or dormancy of embedded bacteria, making them less susceptible to antimicrobials that target active cellular processes. nih.gov

Adaptive Stress Responses: Bacteria within a biofilm often express a distinct, more resistant phenotype compared to their free-floating (planktonic) counterparts, partly due to the induction of general stress responses. nih.gov

While this compound has demonstrated efficacy in disrupting and eradicating biofilms, particularly those formed by Gardnerella species, the inherent protective nature of the biofilm structure remains a significant resistance mechanism that must be overcome. mdpi.comresearchgate.net

Genetic Basis of this compound Resistance: Plasmid and Chromosomal Mutations

Resistance to this compound is primarily rooted in the acquisition of specific genes, often carried on mobile genetic elements. cabidigitallibrary.org

Plasmid-Mediated Resistance: This is the most significant mechanism for QAC resistance. Plasmids are extrachromosomal DNA molecules that can be transferred between bacteria, facilitating the rapid spread of resistance. mdpi.com In staphylococci and other bacteria, resistance to this compound is frequently encoded by qac genes located on plasmids. nih.govresearchgate.netfrontiersin.org These plasmids are of particular concern as they often carry genes conferring resistance to multiple classes of antibiotics, leading to co-resistance. cabidigitallibrary.orgnih.gov For instance, the qacA/B genes are frequently found on plasmids that also confer resistance to β-lactams and aminoglycosides. cabidigitallibrary.org

Chromosomal Mutations: While less common for QACs than plasmid acquisition, spontaneous mutations in the bacterial chromosome can also lead to resistance. These mutations might occur in genes that regulate the expression of efflux pumps (leading to their overexpression) or in genes that encode the drug's cellular targets, thereby reducing binding affinity. mdpi.com

| Genetic Element | Mechanism | Location | Examples |

|---|---|---|---|

| Plasmid | Horizontal transfer of resistance genes (e.g., qac genes) | Extrachromosomal DNA | pSK1, pNVH01 nih.govcabidigitallibrary.org |

| Integron | Capture and expression of gene cassettes (e.g., qacEΔ1) | Plasmids, Chromosome | Class 1 integrons frontiersin.org |

| Chromosome | Spontaneous mutation in regulatory or target genes | Bacterial Chromosome | Upregulation of efflux pumps mdpi.com |

Cross-Resistance Patterns with Other Quaternary Ammonium Compounds

Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents. Due to the broad substrate specificity of many efflux pumps, there is a significant potential for cross-resistance between this compound and other QACs, such as benzalkonium chloride. nih.gov Efflux pumps encoded by the qac genes are a primary example, as they can recognize and export a wide variety of cationic antiseptic molecules. cabidigitallibrary.orgresearchgate.net

Furthermore, the overexpression of certain efflux pumps can lead to cross-resistance between QACs and unrelated classes of therapeutic antibiotics. For example, the MexCD-OprJ pump in P. aeruginosa can extrude both disinfectants and the antibiotic ciprofloxacin. nih.gov This link is a major public health concern, as the widespread use of QAC-based disinfectants in various environments could potentially select for bacteria that are also resistant to clinically important antibiotics. frontiersin.org

Strategies to Mitigate this compound Resistance Development (Preclinical Research)

Several preclinical strategies are being explored to overcome or prevent the development of resistance to this compound and other antimicrobials.

One of the most inherent advantages of this compound is its multi-targeted mechanism of action, which makes it difficult for bacteria to develop resistance through a single mutation. nih.gov Preclinical research has also uncovered a novel application for this compound as an "evolution-slowing" drug. news-medical.netgulfnews.com Studies have shown that at low concentrations, this compound can inhibit the bacterial stress response pathway that promotes the formation of new gene mutations. nih.govforbes.com When used in combination with an antibiotic like ciprofloxacin, this compound significantly reduces the rate at which bacteria develop resistance to the antibiotic. news-medical.netdrugtargetreview.com

Another promising strategy is combination therapy. Research has demonstrated that combining this compound chloride with the aminoglycoside antibiotic tobramycin can successfully eliminate antibiotic-resistant strains of P. aeruginosa. nih.govresearchgate.net This approach leverages a phenomenon known as transient collateral sensitivity, where resistance to one compound induces hypersusceptibility to another. nih.gov Other general strategies that could be applied include the development of efflux pump inhibitors (EPIs), which would block the primary mechanism of QAC resistance, and the creation of novel pathoblockers that target bacterial virulence factors like biofilm formation. mdpi.comembopress.org

Pharmacological Principles and Disposition Studies of Dequalinium in Preclinical Systems

In Vitro Absorption and Distribution Dynamics (e.g., cell cultures, artificial membranes)

The absorption and distribution of dequalinium at the cellular level are complex processes influenced by its cationic and lipophilic nature. In vitro models, such as cell cultures and artificial membranes, provide valuable insights into these dynamics.

This compound's interaction with cell membranes is a key factor in its uptake. As a quaternary ammonium (B1175870) compound, it possesses a permanent positive charge, which facilitates its initial electrostatic interaction with the negatively charged components of microbial and mammalian cell membranes. This interaction can lead to the disruption of membrane integrity, increasing its permeability. researchgate.net

Studies have shown that this compound is rapidly taken up by bacteria. researchgate.net In human cancer cell lines, such as HeLa and leukemia cells, this compound has been observed to accumulate selectively in mitochondria. acs.orgnih.govresearchgate.net This mitochondrial accumulation is likely driven by the large mitochondrial membrane potential.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is another in vitro tool used to predict passive transcellular permeability. nih.govdrugtargetreview.com This assay measures a compound's ability to diffuse through a lipid-infused artificial membrane. For quaternary ammonium compounds, PAMPA results can provide insights into their lipophilicity and potential for passive diffusion across biological membranes. The permeability in a PAMPA system is influenced by factors such as the compound's lipophilicity, molecular size, and charge. nih.gov

Table 1: In Vitro Models for Assessing this compound Absorption and Distribution

| Model System | Key Parameters Measured | Relevance to this compound Disposition |

|---|---|---|

| Cell Cultures (e.g., HeLa, K562) | Cellular uptake, mitochondrial accumulation, cytotoxicity | Investigates mechanisms of cellular entry and intracellular localization, particularly its affinity for mitochondria. |

| Caco-2 Cell Monolayers | Apparent permeability coefficient (Papp), efflux ratio | Predicts intestinal absorption and the potential for active efflux. While specific this compound data is unavailable, it is a standard assay for oral drug candidates. researchgate.netuem.brnih.gov |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Effective permeability (Pe) | Assesses passive diffusion and lipophilicity, providing insights into the compound's ability to cross biological membranes. nih.govdrugtargetreview.com |

Metabolism and Biotransformation Pathways of this compound (Enzymatic Degradation, Stability)

The metabolism and biotransformation of this compound in preclinical systems have not been extensively elucidated in publicly available literature. However, based on the chemical structure of this compound as a quaternary ammonium compound and general metabolic pathways, potential biotransformation routes can be inferred.

In vitro metabolism studies using liver microsomes or S9 fractions are standard methods to investigate the metabolic stability and identify potential metabolites of drug candidates. springernature.comresearchgate.netnuvisan.comthermofisher.com These systems contain a variety of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

A recent study on the in vitro metabolism of other quaternary ammonium compounds (QACs), such as dimethyl dodecyl ammonium (C10-DDAC), benzyldimethyl dodecylammonium (C12-BAC), and cetyltrimethylammonium (C16-ATMAC), using human liver microsomes and cytosol, identified several Phase I and Phase II biotransformation reactions. acs.orgnih.govacs.org The primary reactions observed were hydroxylation and N-dealkylation. acs.orgnih.govacs.org Given the structural similarities, it is plausible that this compound could undergo similar metabolic transformations.

The stability of a compound in biological matrices is a critical factor in its disposition. Enzymatic degradation can be a significant pathway for the elimination of xenobiotics. While specific enzymatic degradation pathways for this compound have not been detailed, its interaction with enzymes such as cholinesterase has been reported, suggesting a potential for enzymatic interactions. semanticscholar.org

Table 2: Potential Biotransformation Reactions of this compound Based on Studies of Structurally Related Quaternary Ammonium Compounds

| Phase | Reaction Type | Potential Effect on this compound Structure |

|---|---|---|

| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the alkyl chain or quinoline (B57606) rings. |

| Phase I | N-dealkylation | Removal of one of the N-alkyl or N-aryl groups. |

| Phase I | Oxidation | Formation of N-oxides or other oxidation products. |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility. |

| Phase II | Sulfation | Conjugation with a sulfonate group. |

Note: This table is based on general metabolic pathways for quaternary ammonium compounds and not on specific experimental data for this compound.

Pharmacokinetic Modeling of this compound in Non-Human Biological Systems (e.g., animal models, isolated organs, perfused tissues)

Pharmacokinetic modeling is essential for understanding the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) in a biological system. researchgate.netfrontiersin.orgfrontiersin.orgadmescope.com For this compound, there is a notable lack of published preclinical pharmacokinetic data from in vivo animal models. Such studies are crucial for predicting human pharmacokinetics and establishing a compound's therapeutic window. nih.govnih.govumich.edu

In preclinical drug development, pharmacokinetic parameters are typically determined following intravenous and oral administration to animal models such as rats or mice. researchgate.netfrontiersin.orgfrontiersin.orgadmescope.com Key parameters that would be determined include:

Clearance (CL): A measure of the volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that uses physiological and physicochemical data to simulate the ADME of a compound in different organs and tissues. nih.gov A PBPK model for this compound would require data on its tissue partitioning, plasma protein binding, and metabolic rates, which are not currently available in the public domain.

Although specific pharmacokinetic data for this compound is scarce, its known in vivo activity in animal models for conditions like cancer suggests that it does distribute to various tissues following administration. researchgate.net Tissue distribution studies in rats and mice for other compounds typically involve measuring the drug concentration in various organs at different time points after administration to understand its distribution profile. researchgate.net

Table 3: Key Pharmacokinetic Parameters Typically Determined in Preclinical Animal Models

| Parameter | Abbreviation | Description |

|---|---|---|

| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | The total exposure to the drug over time. |

| Clearance | CL | The rate at which the drug is removed from the body. |

| Volume of Distribution | Vd | The extent to which a drug distributes into body tissues. |

| Elimination Half-life | t½ | The time it takes for the plasma concentration of the drug to decrease by half. |

| Bioavailability | F% | The percentage of the administered dose that reaches the systemic circulation. |

Note: This table represents standard pharmacokinetic parameters. No specific values for this compound were found in the reviewed literature.

Pharmacodynamic Relationships in In Vitro Microbial Kill Kinetics

The pharmacodynamics of this compound are characterized by its broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net In vitro studies are fundamental to understanding the relationship between drug concentration and its antimicrobial effect over time, often referred to as microbial kill kinetics.

The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. researchgate.net The minimal bactericidal concentration (MBC) is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum.

This compound has demonstrated potent activity against various pathogens. For instance, in a study on its effectiveness against Gardnerella spp. biofilms, this compound chloride showed significant efficacy in reducing both the biomass and metabolic activity of the biofilms. nih.govspringernature.comresearchgate.netnih.gov

Table 4: In Vitro Activity of this compound Chloride Against Gardnerella spp. Biofilms

| Gardnerella spp. Strain Type | EC50 for Biomass Reduction (µg/mL) | EC50 for Metabolic Activity Reduction (µg/mL) |

|---|---|---|

| BV-associated strains | 1.1 - 4.5 | 0.8 - 2.1 |

| Non-BV associated strains | 10.2 - 22.4 | 3.2 - 9.8 |

Data adapted from a study on the efficacy of this compound chloride against Gardnerella spp. biofilms. EC50 represents the effective concentration causing a 50% reduction. nih.gov

Analytical Methodologies for Dequalinium Quantification and Characterization

Chromatographic Techniques for Dequalinium Analysis

Chromatographic methods are widely employed for the separation, identification, and quantification of this compound and its related impurities. These techniques offer high sensitivity and specificity, making them suitable for complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing this compound chloride, particularly for the determination of the active compound and its impurities in pharmaceutical and cosmetic formulations tandfonline.comepa.govtandfonline.com. Reversed-phase ion-pair HPLC is commonly utilized due to this compound's cationic nature, which can lead to poor peak shape on traditional reversed-phase columns due to interactions with residual silanol (B1196071) groups sielc.com.

Methodological Approaches: Several HPLC methods have been reported, often employing specific column chemistries and mobile phase compositions to achieve optimal separation.

Reversed-Phase Ion-Pair HPLC: This approach typically uses a C18 stationary phase (e.g., Spherisorb ODS-1) and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer containing an ion-pairing agent (such as sodium perchlorate) at a controlled pH tandfonline.comepa.govtandfonline.com. Gradient elution is often employed to elute both this compound and its more polar or less polar impurities within a reasonable timeframe tandfonline.comepa.govtandfonline.com. Detection is commonly performed using UV-Vis spectrophotometry, with a detection wavelength of 322 nm being frequently reported tandfonline.comepa.govtandfonline.com. The detection limit for this method can be as low as 2 ng tandfonline.comepa.govtandfonline.com.

Mixed-Mode Chromatography: To address the peak tailing issues associated with basic compounds like this compound on standard reversed-phase columns, mixed-mode columns, such as those with both hydrophobic and basic functionalities (e.g., Primesep D), have been shown to provide superior peak symmetry and efficiency sielc.com.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and sensitive alternative for this compound analysis. A typical HPTLC method involves using a silica (B1680970) gel plate with a mobile phase composed of methanol (B129727) and an aqueous ammonium (B1175870) acetate (B1210297) solution. Quantification can be achieved using absorption or fluorescence detection, with specific wavelength ranges identified for optimal signal researchgate.netnih.gov.

Table 1: Common HPLC Parameters for this compound Analysis

| Parameter | Method 1 (Reversed-Phase Ion-Pair) tandfonline.comepa.govtandfonline.com | Method 2 (Mixed-Mode) sielc.com | Method 3 (HPTLC) researchgate.netnih.gov |

| Column | Spherisorb ODS-1 (5 µm) | Primesep D | Nano TLC silica gel plate |

| Mobile Phase | Acetonitrile/Aqueous 0.1 M NaClO₄ (pH 3.0), gradient | MeCN/H₂O, TFA buffer | Methanol/7.8% Aqueous NH₄⁺CH₃COO⁻ (17:3, v/v) |

| Detection Wavelength | 322 nm | UV, 240 nm | Absorption: 315-340 nm; Fluorescence: 355-370 nm |

| Detection Limit | 2 ng | Not specified | 10-2000 ng (linearity range) |

| Application | Impurity profiling, quantification | Improved peak shape | Quantification in pharmaceutical preparations |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of this compound, especially in complex biological matrices or for trace-level impurity analysis nih.govbiomart.cn. This hyphenated technique combines the separation capabilities of liquid chromatography with the identification and quantification power of mass spectrometry.

LC-MS/MS methods, often employing quadrupole-time-of-flight (Q-TOF) or hybrid quadrupole-Orbitrap mass analyzers, allow for precise mass measurements and fragmentation analysis, facilitating unambiguous identification of this compound and its metabolites or degradation products nih.govresearchgate.net. Such methods are crucial for pharmacokinetic studies and the analysis of this compound in various sample types, including biological fluids and pharmaceutical preparations biomart.cnscispace.com. The high sensitivity of LC-MS/MS enables the detection of analytes at very low concentrations, often in the picogram or nanogram per milliliter range researchgate.net.

Spectroscopic Methods for this compound Detection and Structural Elucidation

Spectroscopic techniques play a vital role in both the quantitative determination and the structural characterization of this compound, providing insights into its molecular structure and purity.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of this compound, often utilized in conjunction with specific chromogenic reactions or as a direct detection method in HPLC tandfonline.compillbuys.commdpi.comresearchgate.net.

Applications in this compound Analysis:

Direct UV-Vis Measurement: this compound chloride exhibits characteristic UV absorption. For instance, this compound has been reported to show absorbance maxima around 330 nm mdpi.comresearchgate.net. This property allows for its direct quantification in solutions, provided interfering substances are absent or separated.

Colorimetric Assays: this compound chloride can form intensely colored complexes with specific reagents, enabling spectrophotometric determination. One such method involves the reaction of this compound chloride with 1,7,8,8'-tetracyanoquinodi-methane (TCNQ) in an alkaline medium. This reaction produces a colored product with a maximum absorption at 488 nm, adhering to Beer's law over a concentration range of 2-20 µg mL⁻¹ tandfonline.com. Another approach utilizes picric acid to form a yellow complex with this compound chloride, which is extracted into 1,2-dichloroethane (B1671644) and measured spectrophotometrically at 342 nm pillbuys.com.

Table 2: UV-Vis Spectroscopic Methods for this compound

| Method/Reagent | Wavelength (λmax) | Linearity Range | Matrix/Application | Reference |